1-(4-fluoro-2-nitrophenyl)-1H-pyrazole 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14654647
InChI: InChI=1S/C9H6FN3O2/c10-7-2-3-8(9(6-7)13(14)15)12-5-1-4-11-12/h1-6H
SMILES:
Molecular Formula: C9H6FN3O2
Molecular Weight: 207.16 g/mol

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC14654647

Molecular Formula: C9H6FN3O2

Molecular Weight: 207.16 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole -

Specification

Molecular Formula C9H6FN3O2
Molecular Weight 207.16 g/mol
IUPAC Name 1-(4-fluoro-2-nitrophenyl)pyrazole
Standard InChI InChI=1S/C9H6FN3O2/c10-7-2-3-8(9(6-7)13(14)15)12-5-1-4-11-12/h1-6H
Standard InChI Key GPLAVCBFQLLNDD-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-]

Introduction

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluoro-2-nitrophenyl group. This compound is of significant interest in medicinal chemistry and material sciences due to its unique structural features and potential biological activities. The presence of fluorine and nitro groups on the phenyl ring influences its chemical properties and interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole typically involves multiple steps, which can vary based on the starting materials and desired yields. The compound's reactivity is influenced by its functional groups, allowing for modifications to create derivatives with enhanced properties.

Synthetic StepsDescription
Starting MaterialsVarious organic compounds
Reaction ConditionsTemperature, solvent choice, reaction time
Product YieldDependent on reaction conditions

Biological Activity and Applications

Pyrazole derivatives, including 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, are studied for their pharmacological effects. The unique combination of fluorine and nitro substituents may enhance its binding affinity to biological targets, influencing its efficacy and selectivity in therapeutic applications.

Biological ActivityPotential Applications
Pharmacological EffectsAnti-inflammatory, analgesic
Therapeutic PotentialPharmaceutical agent

Related Compounds and Comparisons

Several related compounds have been studied for their unique properties and biological activities:

  • 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid: This compound features chlorine instead of fluorine, resulting in different electronic properties.

  • 1-(4-Fluoro-2-aminophenyl)-1H-pyrazole-3-carboxylic acid: The amino group substitution may alter biological activity compared to the nitro group.

  • 1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid at position 4 affects reactivity and biological activity.

CompoundStructural FeaturesUnique Attributes
1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acidChlorine instead of fluorineDifferent electronic properties
1-(4-Fluoro-2-aminophenyl)-1H-pyrazole-3-carboxylic acidAmino group instead of nitroPotentially different biological activity
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acidCarboxylic acid at position 4Variation in reactivity and biological activity

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